molecular formula C16H19N3O2 B8274240 Ethyl 2-phenyl-4-propylaminopyrimidine-5-carboxylate

Ethyl 2-phenyl-4-propylaminopyrimidine-5-carboxylate

Cat. No. B8274240
M. Wt: 285.34 g/mol
InChI Key: ZNHMNBQAVPCQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372740B1

Procedure details

A mixture of ethyl 3,4-dihydro-4-oxo-2-phenylpyrimidine-5-carboxylate (9.8 g), triethylamine (10.1 g) and dimethylformamide (20 ml) is added dropwise a solution of p-toluenesulfonyl chloride (8.4 g) in dimethylformamide (20 ml) at room temperature, and the mixture is stirred at the same temperature for 10 minutes. To the reaction mixture is added dropwise a solution of propylamine (2.8 g) in dimethylformamide (20 ml), and the mixture is stirred at room temperature for one hour. To the reaction mixture are added chloroform and water, and the chloroform layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude ethyl 2-phenyl-4-propylaminopyrimidine-5-carboxylate (11 g).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[NH:3]1.C(N(CC)CC)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH2:37]([NH2:40])[CH2:38][CH3:39]>CN(C)C=O.O.C(Cl)(Cl)Cl>[C:13]1([C:4]2[N:3]=[C:2]([NH:40][CH2:37][CH2:38][CH3:39])[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
O=C1NC(=NC=C1C(=O)OCC)C1=CC=CC=C1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the chloroform layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(C(=N1)NCCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.